Hexadecyl D-glucoside
Overview
Description
Hexadecyl D-glucoside, also known as cetyl glucoside, is a chemical compound with the molecular formula C22H44O6 . It is a type of alkyl glucoside, which are commonly used in cosmetic formulations .
Synthesis Analysis
Hexadecyl D-glucoside can be synthesized through a reaction involving glucose and n-dodecanol in the presence of an acid catalyst . The reaction is typically carried out in a round-bottom flask equipped with a magnetic stirring bar. The solution is heated under vacuum for the desired reaction time. The reaction is monitored by gas chromatography, and after complete conversion of glucose, the catalyst is filtered off .
Molecular Structure Analysis
The molecular structure of Hexadecyl D-glucoside is represented by the formula C22H44O6 . This indicates that it is composed of 22 carbon atoms, 44 hydrogen atoms, and 6 oxygen atoms .
Physical And Chemical Properties Analysis
Hexadecyl D-glucoside has a molecular weight of 404.6 g/mol . Other physical and chemical properties such as its density, melting point, and boiling point are not specified in the available resources.
Scientific Research Applications
Plant Regulatory Molecule : Hexadecyl D-glucoside acts as a regulatory molecule in plants. This was identified in a complex carbohydrate from the Phytophthora megasperma fungus, which can influence plant responses (Sharp, McNeil, & Albersheim, 1984).
Chitin Conversion Enzyme : In a study of the enzyme SaHEX from Streptomyces alfalfae, it was found that this enzyme can efficiently produce N-acetyl-d-glucosamine, suggesting applications in various industries (Lv et al., 2019).
Cancer Prevention and Biopesticides : Glucosinolates found in plants, including those related to hexadecyl D-glucoside, show potential as cancer-preventing agents, biopesticides, and flavor compounds (Halkier & Gershenzon, 2006).
Mitochondrial Biogenesis and Longevity : D-glucosamine supplementation, related to hexadecyl D-glucoside, can extend the lifespan of nematodes and aging mice by mimicking a low-carbohydrate diet and promoting mitochondrial biogenesis (Weimer et al., 2014).
Biomedical Applications : The use of immobilized recombinant -d-N-acetyl-hexosaminidase A on polylactic acid (PLA) films has been found to improve stability and functionality, promising for biotechnological and biomedical applications (Calzoni et al., 2021).
Vascular Endothelial Cell Protection : Delphinidin-3-glucoside, which can be derived from hexadecyl D-glucoside, protects vascular endothelial cells from damage by oxidized low-density lipoprotein, potentially aiding in preventing endothelial dysfunction and atherosclerosis (Xin-Hua Jin et al., 2013).
Obesity Treatment : Studies show that glucosamine, COS1, and COS2 improve dyslipidemia and prevent body weight gains in obese rats, suggesting potential applications in obesity treatment (Huang et al., 2015).
Diabetes Therapy : Glucokinase activators, related to hexadecyl D-glucoside, demonstrate potential in lowering blood glucose levels in animal models and initial human trials for type 2 diabetes (Matschinsky, 2009).
Safety And Hazards
properties
IUPAC Name |
(3R,4S,5S,6R)-2-hexadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-22-21(26)20(25)19(24)18(17-23)28-22/h18-26H,2-17H2,1H3/t18-,19-,20+,21-,22?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEMERHSTIDLSE-VEIQOZLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001009980 | |
Record name | Hexadecyl D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecyl D-glucoside | |
CAS RN |
54549-27-8 | |
Record name | Hexadecyl D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54549-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetyl glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecyl D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyl D-glucoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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